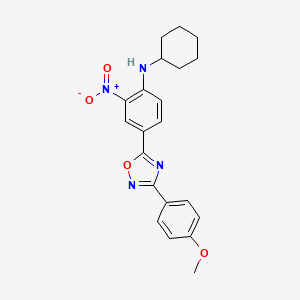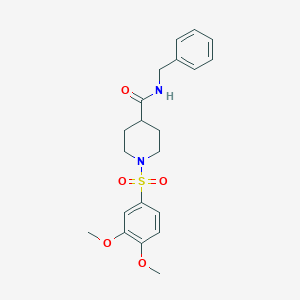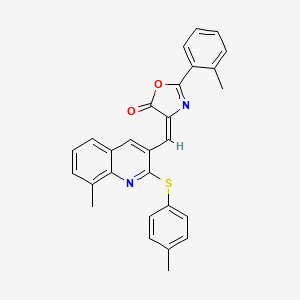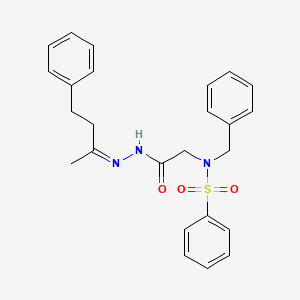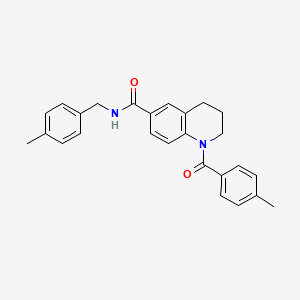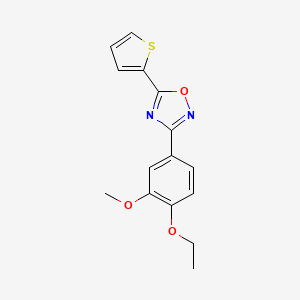
3-(4-ethoxy-3-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxy-3-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (EMTO) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMTO is a heterocyclic compound that contains an oxadiazole ring and a thiophene ring. The compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and material science.
作用機序
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation, as well as bacterial growth and biofilm formation. The compound has also been shown to interact with DNA and RNA, leading to the inhibition of transcription and translation processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of bacterial growth and biofilm formation, and modulation of enzyme activity and signaling pathways. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 3-(4-ethoxy-3-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity towards cancer cells and bacteria. The compound has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential instability under certain conditions, which may affect its activity and efficacy.
将来の方向性
There are numerous future directions for the research and development of 3-(4-ethoxy-3-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, including the optimization of its synthesis method, the evaluation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in material science and organic electronics. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets and pathways. In addition, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved activity and efficacy.
合成法
3-(4-ethoxy-3-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
3-(4-ethoxy-3-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been evaluated for its anticancer, antitumor, and antimicrobial activities. The compound has shown promising results in inhibiting cancer cell growth and proliferation, as well as reducing bacterial growth and biofilm formation. In material science, this compound has been used as a building block for the synthesis of novel materials such as polymers and dendrimers. The compound has also been studied for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
特性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-19-11-7-6-10(9-12(11)18-2)14-16-15(20-17-14)13-5-4-8-21-13/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARCSDRYJAFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

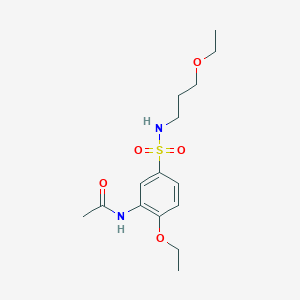
![4-[[2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B7707719.png)
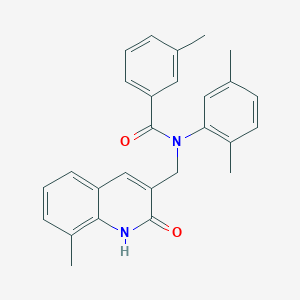

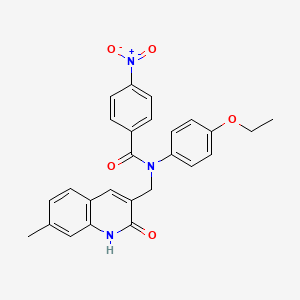

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7707749.png)
